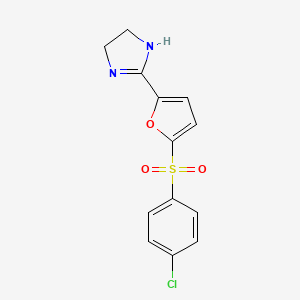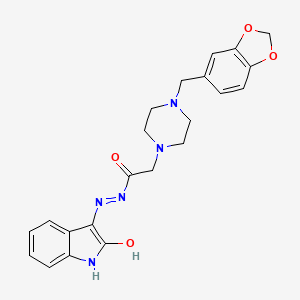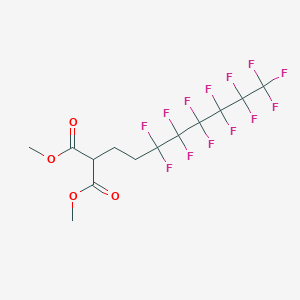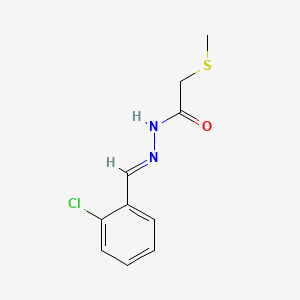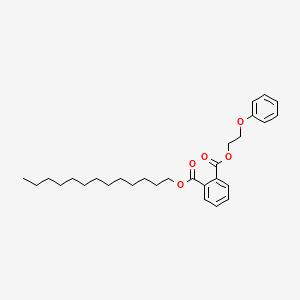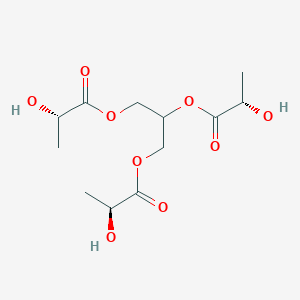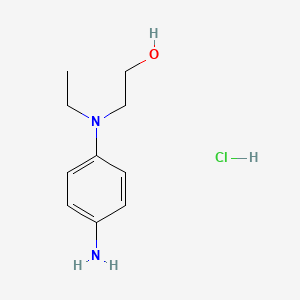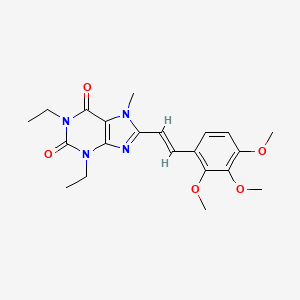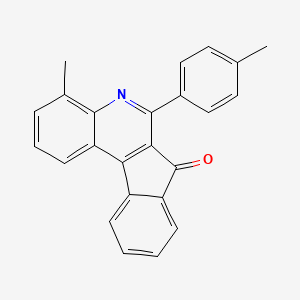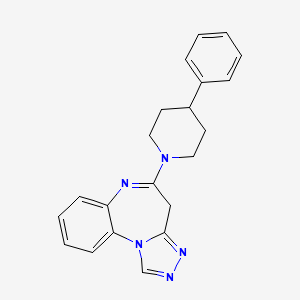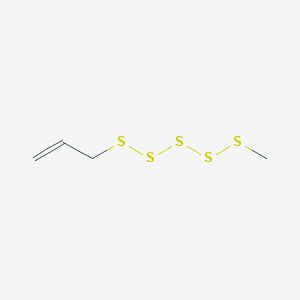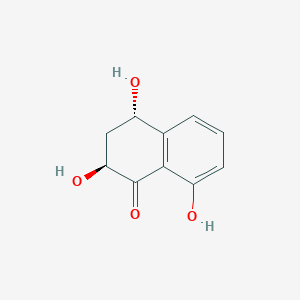
2,4,8-Trihydroxy-1-tetralone, trans-(-)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,8-Trihydroxy-1-tetralone, trans-(-)- typically involves the hydroxylation of tetralone derivatives. One common method includes the use of hydroxylating agents such as hydrogen peroxide or osmium tetroxide under controlled conditions . The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile, with the temperature maintained at around 0-25°C to ensure selective hydroxylation .
Industrial Production Methods
Industrial production of 2,4,8-Trihydroxy-1-tetralone, trans-(-)- may involve large-scale hydroxylation processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product . Catalysts such as palladium or platinum may be employed to enhance the efficiency of the hydroxylation process .
Analyse Des Réactions Chimiques
Types of Reactions
2,4,8-Trihydroxy-1-tetralone, trans-(-)- undergoes various chemical reactions, including:
Substitution: The hydroxyl groups in the compound can undergo substitution reactions with halogens or other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydroxy derivatives.
Substitution: Halogenated tetralone derivatives.
Applications De Recherche Scientifique
2,4,8-Trihydroxy-1-tetralone, trans-(-)- has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2,4,8-Trihydroxy-1-tetralone, trans-(-)- involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups in the compound can form hydrogen bonds with active sites of enzymes, modulating their activity . Additionally, the compound may interact with cellular pathways involved in oxidative stress, thereby exerting its antioxidant effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4,8-Trihydroxy-1-tetralone, cis-: A stereoisomer with different spatial arrangement of hydroxyl groups.
1-Tetralone: A related compound lacking the hydroxyl groups.
2-Tetralone: Another derivative with a different substitution pattern.
Uniqueness
2,4,8-Trihydroxy-1-tetralone, trans-(-)- is unique due to its specific hydroxylation pattern, which imparts distinct chemical and biological properties. Its trans-configuration allows for specific interactions with molecular targets, differentiating it from its cis-isomer and other tetralone derivatives .
Propriétés
Numéro CAS |
330477-81-1 |
|---|---|
Formule moléculaire |
C10H10O4 |
Poids moléculaire |
194.18 g/mol |
Nom IUPAC |
(2S,4S)-2,4,8-trihydroxy-3,4-dihydro-2H-naphthalen-1-one |
InChI |
InChI=1S/C10H10O4/c11-6-3-1-2-5-7(12)4-8(13)10(14)9(5)6/h1-3,7-8,11-13H,4H2/t7-,8-/m0/s1 |
Clé InChI |
FHAMKLIXDLEUPK-YUMQZZPRSA-N |
SMILES isomérique |
C1[C@@H](C2=C(C(=CC=C2)O)C(=O)[C@H]1O)O |
SMILES canonique |
C1C(C2=C(C(=CC=C2)O)C(=O)C1O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


